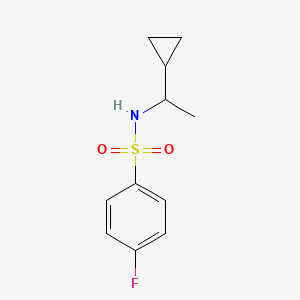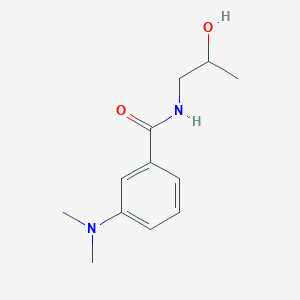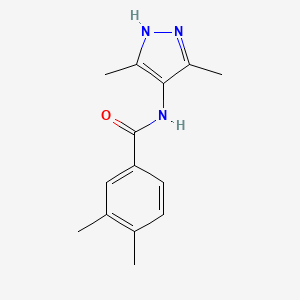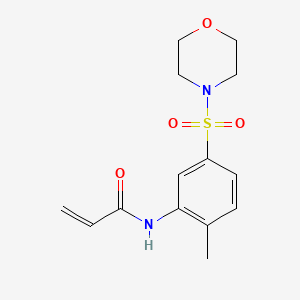
N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide, also known as ABT-639, is a chemical compound that belongs to the sulfonamide class of drugs. It has been extensively studied for its potential therapeutic applications in the treatment of pain and other related conditions.
Mécanisme D'action
N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide is a selective T-type calcium channel blocker. T-type calcium channels are involved in the initiation and propagation of pain signals. By blocking these channels, N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide reduces the transmission of pain signals, resulting in a reduction in pain perception.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide has been shown to have a dose-dependent effect on pain perception in animal models. In addition, it has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional pain medications such as opioids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide has several advantages for use in lab experiments. It has a high degree of selectivity for T-type calcium channels, making it a useful tool for studying the role of these channels in pain perception. However, one limitation of N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide is that it has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide. One area of research is the potential use of N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide in the treatment of other conditions, such as epilepsy and anxiety disorders. Another area of research is the development of more potent and selective T-type calcium channel blockers, which may have even greater therapeutic potential for the treatment of pain and other related conditions.
In conclusion, N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide is a promising compound with potential therapeutic applications in the treatment of pain and other related conditions. Its selective T-type calcium channel blocking properties make it a useful tool for studying the role of these channels in pain perception. However, further research is needed to fully understand the potential of N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide and to develop more potent and selective T-type calcium channel blockers.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-cyclopropylethylamine in the presence of a base. The resulting product is then purified using column chromatography to yield N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide in its pure form.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of pain, specifically neuropathic pain. Neuropathic pain is a chronic pain condition that results from damage to the nervous system. It is estimated that approximately 7-10% of the global population suffers from neuropathic pain.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c1-8(9-2-3-9)13-16(14,15)11-6-4-10(12)5-7-11/h4-9,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMXIBZIQAXRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)

![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)





